Grandlure III
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Overview
Description
Grandlure III is a synthetic pheromone used primarily for the control of boll weevils (Anthonomus grandis), a significant pest in cotton production. It is one of the four components of the grandlure pheromone blend, which also includes Grandlure I, II, and IV.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Grandlure III involves several steps, starting with the bishomologation of ketones to alpha, beta-unsaturated aldehydes. This process is facilitated by reagents such as lithiated O-alkyl-S-ethoxycarbonylmethyl dithiocarbonate and thiocarbonate . The key steps include:
- Formation of the cyclohexanoid structure.
- Introduction of the dimethyl groups.
- Formation of the aldehyde functional group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical pathways as in laboratory synthesis but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and effectiveness of the pheromone .
Chemical Reactions Analysis
Types of Reactions: Grandlure III undergoes several types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Reactions involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of (Z)-3,3-dimethylcyclohexylideneacetic acid.
Reduction: Formation of (Z)-3,3-dimethylcyclohexylideneethanol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Grandlure III has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying pheromone synthesis and chemical ecology.
Biology: Employed in the study of insect behavior, particularly in understanding the mating and aggregation behaviors of boll weevils.
Industry: Used in the production of pheromone traps for pest control in agriculture, particularly in cotton farming
Mechanism of Action
Grandlure III functions as an aggregation pheromone for boll weevils. When released, it attracts both male and female weevils to the source. The molecular targets are olfactory receptors on the antennae of the weevils, which detect the pheromone and trigger behavioral responses such as aggregation and mating. The pathways involved include the activation of olfactory sensory neurons and subsequent signal transduction to the central nervous system of the insects .
Comparison with Similar Compounds
Grandlure III is part of a group of pheromones that include Grandlure I, II, and IV. These compounds share similar structures but differ in the functional groups attached to the cyclohexane ring. For example:
Grandlure I: (cis)-1-methyl-2-(1-methylethenyl)cyclobutaneethanol.
Grandlure II: (Z)-2-(3,3-dimethylcyclohexylidene)ethanol.
Grandlure IV: (E)-3,3-dimethylcyclohexylideneacetaldehyde.
Uniqueness of this compound: this compound is unique due to its specific aldehyde functional group, which plays a crucial role in its effectiveness as a pheromone. Its structure allows it to be highly specific in attracting boll weevils, making it an essential component of the grandlure blend used in pest control .
Properties
CAS No. |
26532-24-1 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(3,3-dimethylcyclohexylidene)acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,7H,3-4,6,8H2,1-2H3 |
InChI Key |
TYHKWUGMKWVPDI-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(=CC=O)C1)C |
Canonical SMILES |
CC1(CCCC(=CC=O)C1)C |
26532-25-2 | |
Origin of Product |
United States |
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